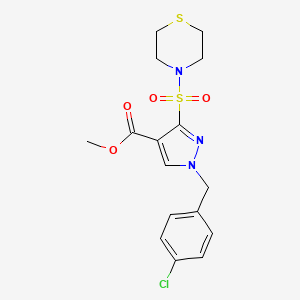
methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted with a methyl carboxylate group, a 4-chlorobenzyl group, and a thiomorpholinosulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring at its core, with the various substituents attached to it. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrazoles in general can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its substituents. For example, the presence of the polar carboxylate group could enhance its solubility in water, while the chlorobenzyl group could contribute to its lipophilicity .Scientific Research Applications
Antimicrobial Activity
A significant application of this compound lies in its antimicrobial properties. Research has shown that derivatives of 1H-pyrazole, which share a core structural similarity with methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, exhibit potent antimicrobial activities against a range of bacterial and fungal pathogens (Thumar & Patel, 2011). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Corrosion Inhibition
Another critical application area is corrosion inhibition, where derivatives of 1H-pyrazole have demonstrated effectiveness in protecting metals against corrosion in acidic environments. For instance, pyrazole derivatives have been identified as efficient corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting their potential in industrial applications where corrosion resistance is paramount (Yadav et al., 2015).
NLO Materials
Furthermore, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the compound , have been synthesized and identified as potential candidates for optical limiting applications due to their nonlinear optical properties. This discovery opens up avenues for utilizing such compounds in the development of optical materials with advanced functionalities (Chandrakantha et al., 2013).
Anti-Tumor Activity
In the field of medicinal chemistry, some derivatives of the compound have been explored for their anti-tumor activities. Specifically, bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally related to methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, have shown promising anti-tumor activities against various cancer cell lines, indicating their potential as anticancer agents (Gomha et al., 2016).
Future Directions
properties
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-24-16(21)14-11-19(10-12-2-4-13(17)5-3-12)18-15(14)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZPTCBMRYWYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

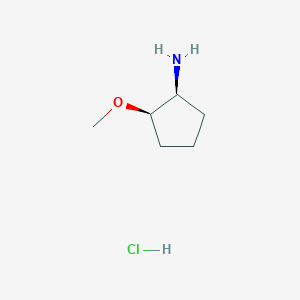
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)
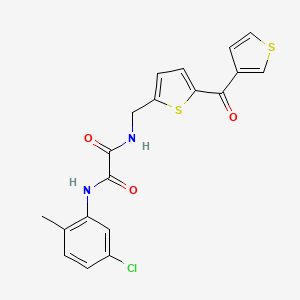
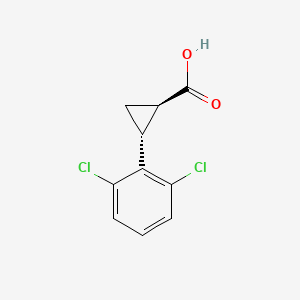
![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)


![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)
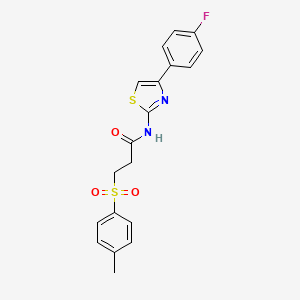
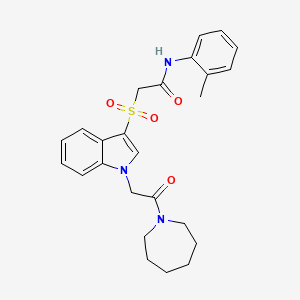
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)
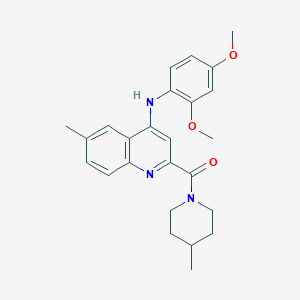
![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)